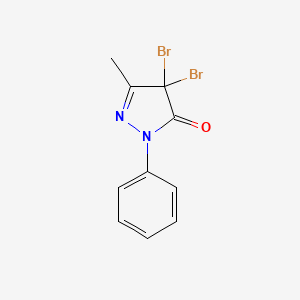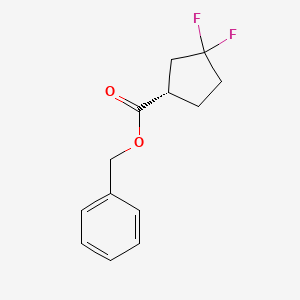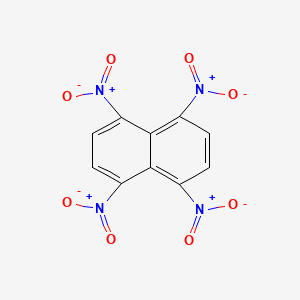
Naphthalene, 1,4,5,8-tetranitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,4,5,8-tetranitro- is an organic compound with the molecular formula C10H4N4O8. It is a derivative of naphthalene, where four nitro groups are substituted at the 1, 4, 5, and 8 positions. This compound is known for its high thermal stability and unique chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,4,5,8-tetranitro- typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,5-dinitronaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of Naphthalene, 1,4,5,8-tetranitro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,4,5,8-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide.
Major Products
Reduction: The reduction of Naphthalene, 1,4,5,8-tetranitro- typically yields Naphthalene, 1,4,5,8-tetraamino-.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalene, 1,4,5,8-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of dyes, pigments, and explosives
Mécanisme D'action
The mechanism of action of Naphthalene, 1,4,5,8-tetranitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,4,5,8-tetracarboxylic dianhydride: Known for its use in the synthesis of polyimides and as an electron-accepting material.
Naphthalene, 1,4,5,8-tetraamino-: A derivative obtained through the reduction of Naphthalene, 1,4,5,8-tetranitro-.
Propriétés
Numéro CAS |
4793-98-0 |
|---|---|
Formule moléculaire |
C10H4N4O8 |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
1,4,5,8-tetranitronaphthalene |
InChI |
InChI=1S/C10H4N4O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H |
Clé InChI |
YOYJZNWSWVZEKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


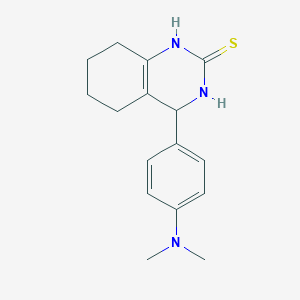
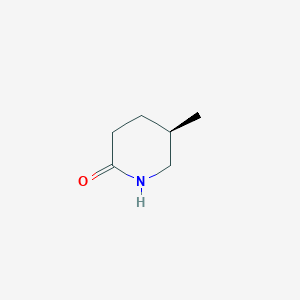
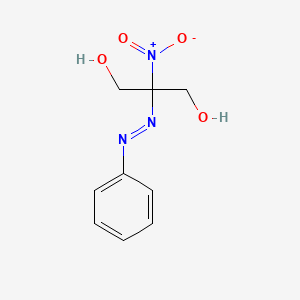
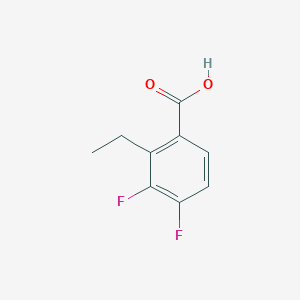

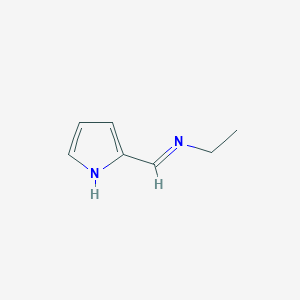

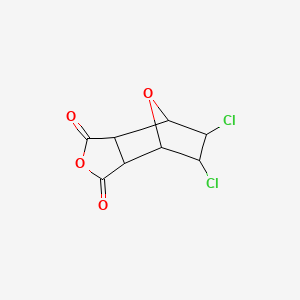
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)

